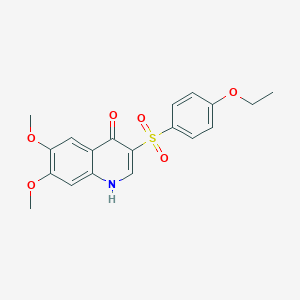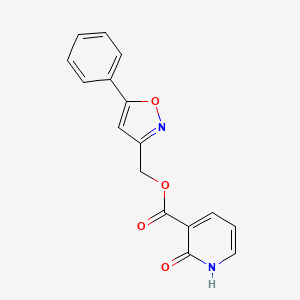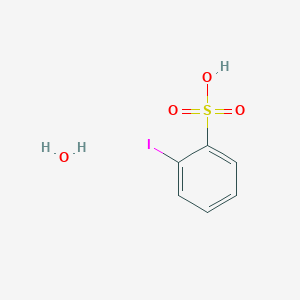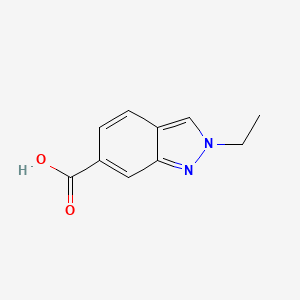![molecular formula C20H16Cl3N3O2 B2393131 [5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone CAS No. 477713-35-2](/img/structure/B2393131.png)
[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone
Vue d'ensemble
Description
“[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone” is a chemical compound that belongs to the class of pyrazoles . It has a complex structure that includes a pyrazole ring, a morpholinyl group, and multiple chlorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a morpholinyl group, which is a six-membered ring with one oxygen atom and one nitrogen atom . It also contains three chlorophenyl groups, which are benzene rings with chlorine atoms attached .Physical And Chemical Properties Analysis
The compound has a formula of C20H16Cl3N3O2 and an average mass of 436.720 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Antiviral Activity
CPMPP has been studied for its antiviral properties. Researchers synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides , including CPMPP derivatives. Among these, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . Further investigations could explore its efficacy against other viruses.
Antiproliferative Effects
While not directly related to CPMPP, similar indole derivatives have been evaluated for their antiproliferative effects. These compounds inhibit cell growth and may have implications in cancer research . Investigating CPMPP’s impact on cell proliferation could be worthwhile.
Computational Studies
The molecular structure of CPMPP has been computationally analyzed using density functional theory (DFT). Researchers characterized its electronic, chemical, and spectroscopic properties, providing insights into its behavior . Such studies aid in understanding its interactions with biological systems.
Herbicidal and Agricultural Applications
Sulfonamide derivatives, including CPMPP, have been explored for herbicidal and agricultural purposes. While specific data on CPMPP’s herbicidal activity is limited, its structural features suggest potential applications in crop protection . Investigating its effects on plant growth and pests could be valuable.
Antifungal Properties
Although not directly tested for CPMPP, certain 1,3,4-thiadiazoles exhibit antifungal properties . Investigating CPMPP’s efficacy against fungal pathogens could contribute to agricultural and medical research.
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-18(20(27)25-7-9-28-10-8-25)24-26(19)15-5-6-16(22)17(23)11-15/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIHPNDZGZDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)



![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B2393064.png)
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
